molecular formula C15H12N4O2S B11630607 1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea

1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea

Cat. No.: B11630607
M. Wt: 312.3 g/mol
InChI Key: SHCOKJXUBHABPM-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic organic compound that features a thiourea group linked to a hydroxyphenyl and an oxoindole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of 3-hydroxyaniline with isatin to form an intermediate, which is then reacted with thiourea under specific conditions. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxoindole moiety can be reduced to form hydroindole derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroindole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiourea and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets. The hydroxyphenyl and oxoindole moieties may interact with enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)-3-(2-oxoindol-3-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(3-Hydroxyphenyl)-3-(2-oxoindol-3-yl)guanidine: Similar structure but with a guanidine group instead of thiourea.

Uniqueness

1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea is unique due to the presence of both hydroxyphenyl and oxoindole moieties linked by a thiourea group. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea

InChI

InChI=1S/C15H12N4O2S/c20-10-5-3-4-9(8-10)16-15(22)19-18-13-11-6-1-2-7-12(11)17-14(13)21/h1-8,17,20-21H,(H,16,22)

InChI Key

SHCOKJXUBHABPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)NC3=CC(=CC=C3)O

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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